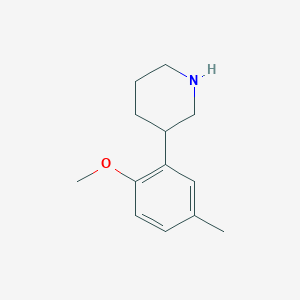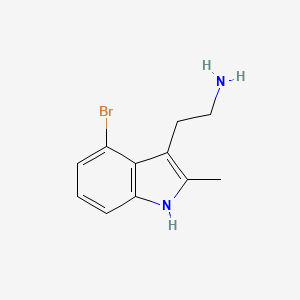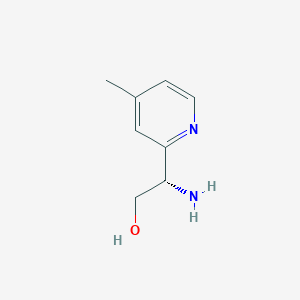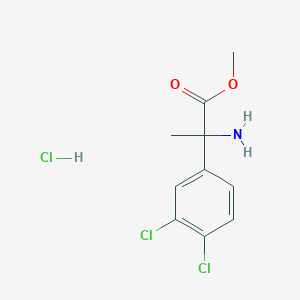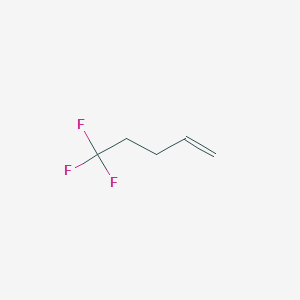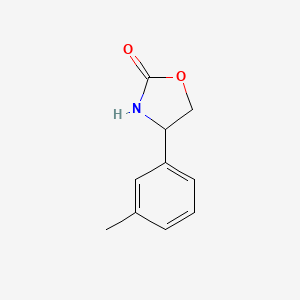
4-(M-tolyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(M-tolyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the M-tolyl group (a methyl-substituted phenyl group) at the 4-position of the oxazolidinone ring imparts unique chemical and biological properties to this compound. Oxazolidinones have gained significant attention due to their applications in medicinal chemistry, particularly as antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(M-tolyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of M-tolyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of efficient catalysts and solvents to ensure high yields and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(M-tolyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the M-tolyl group.
Substitution: The M-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the M-tolyl ring.
Wissenschaftliche Forschungsanwendungen
4-(M-tolyl)oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Oxazolidinone derivatives, such as linezolid, are used as antibiotics to treat infections caused by Gram-positive bacteria.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(M-tolyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The specific molecular targets include the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome.
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness: 4-(M-tolyl)oxazolidin-2-one is unique due to the presence of the M-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazolidinones and can be exploited to develop novel derivatives with specific properties.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-3-2-4-8(5-7)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
HJZASCWKXJTGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2COC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









